Hydrogen-Bond Acceptor Capacity (PSA): Vinyl vs. Bromo vs. Ethynyl C6-Substituted Pyrazolo[3,4-b]pyridines
The topological polar surface area (TPSA) of 6-vinyl-1H-pyrazolo[3,4-b]pyridine, a key predictor of membrane permeability and oral bioavailability, is calculated at 41.6 Ų, which is comparable to that of 6-ethynyl-1H-pyrazolo[3,4-b]pyridine (41.6 Ų) and 6-bromo-1H-pyrazolo[3,4-b]pyridine (41.6 Ų). However, the computed LogP (octanol-water partition coefficient)—a metric of lipophilicity—diverges meaningfully: the vinyl derivative has a LogP of approximately 1.27, whereas the bromo analog shows LogP ≈ 1.56 and the ethynyl analog LogP ≈ 0.94. The ~0.29 LogP unit decrease relative to the bromo compound translates to a roughly 2-fold reduction in lipophilicity (ΔLogP of 0.3 corresponds to ~2× difference in partition), which can favorably influence aqueous solubility, reduce hERG channel binding risk, and lower metabolic clearance in drug discovery programs . These values are derived from structure-based calculations using standardized algorithms (e.g., XLogP3, ChemAxon) applied across C6-substituted 1H-pyrazolo[3,4-b]pyridine congeners sharing an identical core scaffold .
| Evidence Dimension | Calculated lipophilicity (LogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP ≈ 1.27; TPSA = 41.6 Ų; MW = 145.16 g/mol |
| Comparator Or Baseline | 6-Bromo-1H-pyrazolo[3,4-b]pyridine (CAS 934560-92-6): LogP ≈ 1.56; TPSA = 41.6 Ų; MW = 198.02 g/mol. 6-Ethynyl-1H-pyrazolo[3,4-b]pyridine (CAS 1374652-57-9): LogP ≈ 0.94; TPSA = 41.6 Ų; MW = 143.15 g/mol |
| Quantified Difference | ΔLogP (vinyl – bromo) ≈ –0.29 (~2× lower lipophilicity); ΔLogP (vinyl – ethynyl) ≈ +0.33 (~2× higher lipophilicity); ΔMW (vinyl – bromo) = –52.86 g/mol |
| Conditions | Calculated using XLogP3 algorithm; TPSA calculated via fragment-based method; data sourced from multiple vendor and database entries standardized to the same scaffold |
Why This Matters
The vinyl derivative occupies an intermediate lipophilicity window between the more lipophilic bromo and the more hydrophilic ethynyl analogs, offering a differentiated balance of solubility and permeability that can be strategically selected during lead optimization to fine-tune ADME properties without altering the core heterocyclic scaffold.
